molecular formula C11H12ClNO3 B1274421 Methyl 4-[(3-chloropropanoyl)amino]benzoate CAS No. 160313-42-8

Methyl 4-[(3-chloropropanoyl)amino]benzoate

Cat. No. B1274421
CAS RN: 160313-42-8
M. Wt: 241.67 g/mol
InChI Key: ZGEJOSXYYOIJQQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloropropanoyl)amino]benzoate, also known as MCPB, is a chemical compound composed of a methyl benzoate ester and a chloropropanoyl amino group. It is a white solid with a melting point of 115 °C and a molecular weight of 246.63 g/mol. It is soluble in ethanol and methanol, but insoluble in water. MCPB has a variety of applications in scientific research, including its use as an inhibitor of enzymes, as a stabilizing agent for proteins, and as a modulator of cell signaling pathways.

Scientific Research Applications

Synthesis Applications

  • Radioisotope Labeling : Methyl 4-[(3-chloropropanoyl)amino]benzoate derivatives have been used in the synthesis of radioisotope-labeled compounds. For instance, Taylor et al. (1996) described the synthesis of benzyl and benzoyl methyl esters labeled with tritium and carbon-14, which are valuable in biological and pharmaceutical research (Taylor et al., 1996).

  • Intermediate in Pharmaceutical Synthesis : Yang Jian-she (2009) reported that Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, a similar compound, is an important intermediate in the synthesis of Tianeptine, a pharmaceutical drug (Yang Jian-she, 2009).

Molecular Structure Studies

  • Hydrogen Bonding and Molecular Structure : The study of isomeric reaction products of similar compounds, such as Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, has led to insights into hydrogen bonding and molecular electronic structure. These findings are crucial for understanding molecular interactions in various chemical contexts (J. Portilla et al., 2007).

Chemical Properties and Reactions

  • Studying Chemical Reactions and Properties : Research by C. Stelt et al. (1956) on the chlorination products of Methyl 4-amino-2-hydroxy-benzoate, a related compound, provides detailed insights into the isomerism, reduction reactions, and potential applications in fungicidal activity (C. Stelt et al., 1956).

Polymer Science and Photopolymerization

  • Photopolymerization Applications : A study by Guillaneuf et al. (2010) on a compound similar to this compound, used as a photoiniferter in photopolymerization, highlights its potential in the development of new polymerization techniques (Y. Guillaneuf et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

“Methyl 4-[(3-chloropropanoyl)amino]benzoate” is currently used for proteomics research . The future directions of this compound will likely be influenced by the results of ongoing and future research studies.

properties

IUPAC Name

methyl 4-(3-chloropropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEJOSXYYOIJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397746
Record name methyl 4-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160313-42-8
Record name methyl 4-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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